molecular formula C5H11BrClN B2894832 3-Bromopiperidine hydrochloride CAS No. 102776-55-6; 1956354-99-6

3-Bromopiperidine hydrochloride

Cat. No.: B2894832
CAS No.: 102776-55-6; 1956354-99-6
M. Wt: 200.5
InChI Key: LFQIOFJSXVDIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromopiperidine hydrochloride (CAS 102776-55-6) is a brominated derivative of piperidine, a six-membered saturated heterocyclic amine. Its molecular formula is C₅H₁₀NBr·HCl, with a molecular weight of 164.04 g/mol (free base) and 200.51 g/mol (hydrochloride salt) . Key properties include:

  • Boiling point: 182°C
  • Density: 1.403 g/cm³
  • LogP: 1.46 (indicating moderate lipophilicity)
  • Applications: Intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) drugs, due to piperidine’s prevalence in bioactive molecules .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQIOFJSXVDIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Bromopyridine Hydrochloride (CAS 65520-08-3)

  • Molecular Formula : C₅H₅NBr·HCl
  • Key Differences :
    • Structure : Aromatic pyridine ring vs. saturated piperidine in 3-bromopiperidine.
    • Reactivity : Pyridine derivatives participate in electrophilic substitution, while piperidine’s saturated ring favors nucleophilic reactions (e.g., alkylation).
    • Applications : Used in agrochemicals and catalysis, contrasting with 3-bromopiperidine’s pharmaceutical focus .

3-(2-Bromo-4-ethylphenoxy)piperidine Hydrochloride (CAS 1219967-88-0)

  • Molecular Formula: C₁₃H₁₇BrNO·HCl
  • Key Differences: Substituents: Contains a bromophenoxy group, increasing steric bulk and hydrophobicity (LogP > 3). Molecular Weight: 320.65 g/mol vs. 200.51 g/mol for 3-bromopiperidine. Applications: Likely used in targeted drug delivery due to enhanced binding affinity from the phenoxy group .

3-Bromopiperidine Hydrobromide (CAS 54288-72-1)

  • Molecular Formula : C₅H₁₀NBr·HBr
  • Key Differences :
    • Counterion : Hydrobromide (HBr) vs. hydrochloride (HCl).
    • Solubility : HBr salts are generally more hygroscopic, affecting storage stability.
    • Synthesis : Bromide counterion may alter reaction pathways in downstream modifications .

Physicochemical and Functional Comparison

Property 3-Bromopiperidine HCl 3-Bromopyridine HCl 3-(2-Bromo-4-ethylphenoxy)piperidine HCl
Molecular Weight (g/mol) 200.51 192.47 320.65
Ring Type Saturated piperidine Aromatic pyridine Saturated piperidine with phenoxy substituent
LogP 1.46 1.12 >3.0 (estimated)
Applications Pharmaceutical intermediate Catalysis, agrochemicals Targeted drug design

Research Findings and Industrial Relevance

  • Synthetic Utility : 3-Bromopiperidine hydrochloride’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex amines .
  • Challenges : Commercial availability issues (discontinued by CymitQuimica ) highlight supply chain vulnerabilities compared to analogs like 3-bromopyridine.

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